2,4-Dibromobenzyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGAKHDLQYBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 2,4 Dibromobenzyl Fluoride Motifs
Carbon-Fluorine Bond Activation and Reactivity
The carbon-fluorine bond is the strongest single bond to carbon, a characteristic that typically renders it inert in many chemical reactions. chem8.org However, the benzylic position of 2,4-Dibromobenzyl fluoride (B91410) makes its C-F bond more susceptible to activation compared to aliphatic or aromatic C-F bonds.
Recent advancements have demonstrated that benzylic fluorides can serve as effective electrophiles in Friedel-Crafts alkylation reactions. nih.gov A notable method facilitates the benzylation of arenes using benzyl (B1604629) fluorides under mild conditions, avoiding the need for strong Lewis acids or transition metals. nih.gov This transformation is proposed to proceed through a mechanism where the C-F bond is activated via hydrogen bonding. nih.gov This approach allows for the selective reaction of benzylic C-F bonds even in the presence of other benzylic leaving groups, leading to the formation of 1,1-diaryl alkanes in good yields. nih.gov For 2,4-Dibromobenzyl fluoride, this would involve the reaction with an electron-rich aromatic compound to form a new carbon-carbon bond at the benzylic position.
The direct displacement of the fluoride ion in benzylic fluorides via a classical SN2 mechanism is challenging. The fluoride ion is a poor leaving group due to the high strength of the C-F bond and the instability of the resulting fluoride anion in solution. masterorganicchemistry.comlibretexts.org The relative leaving group ability of halides in SN2 reactions follows the trend I⁻ > Br⁻ > Cl⁻ >> F⁻. youtube.com The reaction with fluorine as a leaving group can be tens of thousands of times slower than with iodine. youtube.com
Despite this inherent inertness, nucleophilic substitution of alkyl fluorides can be achieved under specific conditions, particularly in intramolecular reactions where the nucleophile is held in close proximity to the electrophilic carbon. cas.cn Such reactions proceed with a complete inversion of configuration, which is a hallmark of the SN2 mechanism. cas.cn While intermolecular SN2 reactions on benzylic fluorides like this compound are difficult, this highlights that C-F bond cleavage is possible, though it requires overcoming a significant activation barrier. cas.cn
Table 1: Relative Leaving Group Ability in SN2 Reactions
| Leaving Group | Relative Rate |
|---|---|
| I⁻ | ~30,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Data sourced from general principles of SN2 reactivity. youtube.com
The direct amination of benzylic fluorides represents a C-N bond-forming reaction. Given the low reactivity of the C-F bond in nucleophilic substitutions, this transformation is generally difficult to achieve under standard conditions. However, research into the activation of C-F bonds in fluoro-aromatics has shown that amination can occur, often requiring transition-metal-free conditions and specific activators or intramolecular assistance. mdpi.com For instance, the reaction of fluoro-aromatics with amines can be promoted by interactions that weaken the C-F bond, such as intramolecular hydrogen bonding or coordination to a metal cation. mdpi.com Applying these principles to this compound, a direct SN2 reaction with an amine nucleophile would be slow. More advanced strategies, potentially involving catalysts or harsher reaction conditions, would likely be necessary to facilitate the displacement of the fluoride by an amine.
The benzylic fluoride moiety serves as a precursor for various derivatizations, although its reactivity is lower than its chloride, bromide, or iodide counterparts.
C-C Bond Formation: As discussed, Friedel-Crafts reactions provide a pathway for C-C bond formation by activating the C-F bond with a hydrogen-bond donor, enabling the reaction with arenes. nih.gov
C-N Bond Formation: Direct C-N bond formation via amination is challenging but can be pursued using highly nucleophilic amines or specialized catalytic systems that activate the C-F bond. mdpi.com
C-O Bond Formation: The formation of C-O bonds through reaction with oxygen nucleophiles (e.g., alcohols, phenols) follows the same principles as amination. It is an SN2-type reaction that is hampered by the poor leaving group ability of fluoride. Therefore, converting the benzylic fluoride to an ether or ester derivative requires forcing conditions or a catalytic system designed for C-F activation.
Carbon-Bromine Bond Reactivity in Dibrominated Aromatic Systems
The two bromine atoms on the aromatic ring of this compound are prime sites for modification, particularly through transition-metal-catalyzed cross-coupling reactions. The C-Br bonds are significantly more reactive in these catalytic cycles than the aromatic C-H bonds or the benzylic C-F bond.
The presence of two C-Br bonds allows for sequential or double cross-coupling reactions to build molecular complexity. The difference in the electronic environment of the bromine at position 2 (ortho to the benzyl group) and position 4 (para to the benzyl group) may allow for selective monosubstitution under carefully controlled conditions. Common cross-coupling reactions applicable to aryl bromides include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.
Heck Coupling: Reaction with alkenes using a palladium catalyst.
Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and a copper co-catalyst.
Kumada Coupling: Reaction with Grignard reagents (alkylmagnesium halides) catalyzed by nickel or palladium. chem8.org
These reactions are highly efficient for transforming C-Br bonds into new C-C bonds. A key advantage in the context of this compound is the high chemoselectivity available. Standard palladium or nickel-catalyzed cross-coupling conditions will activate the C-Br bonds while leaving the robust benzylic C-F bond completely untouched. chem8.org This allows for extensive modification of the aromatic core without disturbing the benzylic position.
Table 2: Overview of Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester | Pd(0) complex + Base | C-C (sp²-sp²) |
| Heck Coupling | Alkene | Pd(0) complex + Base | C-C (sp²-sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt | C-C (sp²-sp) |
Substitution Reactions with Various Nucleophiles for Functionalization
The benzylic fluoride group in this compound is a key site for nucleophilic substitution reactions. Although the carbon-fluorine bond is the strongest single bond to carbon, benzylic fluorides exhibit enhanced reactivity compared to simple alkyl fluorides due to the ability of the benzene (B151609) ring to stabilize the transition state of the reaction. beilstein-journals.orgcas.cn The substitution of the fluoride anion can be facilitated by hydrogen-bond donors or Lewis acids, which activate the C-F bond towards nucleophilic attack. nih.gov This allows for the introduction of a wide range of functional groups.
A variety of nucleophiles can be employed to displace the fluorine atom, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. beilstein-journals.orgnih.gov While direct experimental data for this compound is limited in readily available literature, its reactivity can be inferred from studies on analogous benzylic fluorides. Common nucleophiles for these transformations include alcohols, phenols, amines, and carbanions.
For instance, the reaction with amines, a process known as amination, can be catalyzed by thiourea (B124793) in the presence of a fluoride scavenger like titanium(IV) isopropoxide, yielding the corresponding benzylamines. researchgate.net Similarly, oxygen-based nucleophiles can be used for the synthesis of ethers.
Below is a table summarizing potential nucleophilic substitution reactions for the functionalization of this compound based on the known reactivity of related compounds.
| Nucleophile Type | Example Nucleophile | Product Type | Potential Conditions |
| Oxygen | Sodium Methoxide (NaOCH₃) | Benzyl Ether | Polar aprotic solvent (e.g., DMF, DMSO) |
| Nitrogen | Aniline (C₆H₅NH₂) | Benzylamine | Thiourea catalyst, Ti(OiPr)₄, heat researchgate.net |
| Carbon | Sodium Cyanide (NaCN) | Benzyl Nitrile | Polar aprotic solvent (e.g., DMSO) |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether | Polar aprotic solvent (e.g., DMF) |
These reactions highlight the utility of the benzylic fluoride as a leaving group for introducing molecular diversity. The process often follows an S-N-2 mechanism, especially with strong nucleophiles, leading to an inversion of configuration if the benzylic carbon is chiral. cas.cn However, under conditions that favor carbocation formation (e.g., strong Lewis acids), an S-N-1 pathway may also be operative. nih.gov
Strategic Use as Building Blocks in Complex Organic Syntheses
Fluorinated compounds are valuable as building blocks in medicinal, agricultural, and materials chemistry due to the unique properties conferred by the fluorine atom. rsc.org this compound, in particular, is a trifunctional building block, offering three distinct points for chemical modification. This multifunctionality allows for its strategic use in the assembly of complex molecular architectures through sequential and site-selective reactions. rsc.org
The three key reactive sites are:
The Benzylic Fluoride: As discussed previously, this site is amenable to nucleophilic substitution, allowing for the attachment of various side chains. beilstein-journals.orgnih.gov
The Bromine at C-2: This bromine atom can participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.
The Bromine at C-4: Similar to the C-2 bromine, this position provides another handle for cross-coupling, enabling the extension of the molecular framework in a different direction.
The differential reactivity of these sites can be exploited in multi-step syntheses. youtube.com For example, a synthetic strategy could involve an initial nucleophilic substitution at the benzylic position, followed by a selective cross-coupling reaction at one of the bromine atoms, and finally, a different coupling reaction at the remaining bromine. This controlled, stepwise functionalization is a powerful tool for constructing complex target molecules. The presence of the electron-withdrawing bromine and fluorine atoms also influences the reactivity of the aromatic ring itself in electrophilic aromatic substitution reactions.
Reactivity at the Benzylic Methylene (B1212753) Position
The benzylic position, the carbon atom adjacent to the aromatic ring, is inherently reactive because any radical, cationic, or anionic intermediate formed at this site is stabilized by resonance with the pi-system of the benzene ring. chemistrysteps.comlibretexts.org
Radical Reactions at the Benzylic Position
The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radical species. libretexts.org This leads to the formation of a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This principle is the basis for selective radical halogenation at the benzylic position.
A common reagent used for this purpose is N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as light (hν) or benzoyl peroxide. libretexts.orglibretexts.org While this compound already contains a fluorine atom at the benzylic position, this section considers the radical reactivity of its precursor, 2,4-dibromotoluene, to form a halogenated benzyl derivative. The reaction proceeds via a chain mechanism involving the formation of a bromine radical, which then abstracts a benzylic hydrogen to generate the stable 2,4-dibromobenzyl radical. This radical then reacts with Br₂ (present in low concentration) to yield the product, 2,4-dibromobenzyl bromide, and regenerate a bromine radical to continue the chain. libretexts.org
Reaction Scheme: Radical Bromination of 2,4-Dibromotoluene
2,4-Dibromotoluene + NBS --(Initiator)--> 2,4-Dibromobenzyl bromide
The high selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. youtube.com
Further Selective Functionalization of Benzylic C–H Bonds
Modern synthetic chemistry has seen the development of methods for the direct functionalization of otherwise unreactive C-H bonds, a strategy that enhances atom economy. nih.gov For benzylic C-H bonds, transition-metal catalysis has emerged as a powerful tool. nih.govorganic-chemistry.org
For a substrate like 2,4-dibromotoluene, copper-catalyzed methods can be used to introduce fluorine or other functional groups directly. For example, the use of a copper catalyst with N-fluorobenzenesulfonimide (NFSI) can lead to the formation of this compound. nih.govnih.gov These reactions proceed through a mechanism that may involve a hydrogen atom transfer from the benzylic C-H bond to an imidyl radical, followed by the transfer of a fluorine atom from a Cu(II)-F species. nih.gov
It is important to note that for the target molecule of this article, this compound (Ar-CH₂F), the benzylic position is already functionalized. Further functionalization would target the single remaining C-H bond at this position. While challenging, some advanced methods might achieve this, but the more common synthetic route involves the substitution of the fluorine atom, as described in section 3.2.2. The primary application of selective benzylic C-H functionalization in this context is the synthesis of this compound from its toluene (B28343) precursor.
Mechanistic Investigations of Halogenation and Benzylic Reactivity
Elucidation of Fluorination Mechanisms
The introduction of a fluorine atom onto an aromatic ring is a pivotal transformation in medicinal and agricultural chemistry. The mechanisms by which this occurs are complex and have been the subject of extensive research.
Palladium-Catalyzed C–H Fluorination Pathways
Palladium-catalyzed C–H fluorination has emerged as a powerful tool for the synthesis of organofluorines. A commonly proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The reaction is initiated by the coordination of a substrate to a palladium(II) species, followed by a base-promoted ligand exchange. acs.org This leads to the formation of a palladacycle intermediate through C–H bond activation. nih.govacs.org
Subsequent oxidative addition of an electrophilic fluorine source, such as Selectfluor, to the palladacycle generates a high-valent palladium(IV) species. nih.govacs.org The final fluorinated product is then formed via reductive elimination from the Pd(IV) complex. acs.org Isotopic labeling experiments have been employed to probe the C–F bond-forming step, with results suggesting a fluorine atom transfer pathway in some cases. nih.gov
The development of palladium-catalyzed C-H fluorination using nucleophilic fluoride (B91410) sources has also been reported. researchgate.net This process involves an initial C-H activation by Pd(II), followed by oxidation to a Pd(IV)-fluoride complex, which then undergoes C-F reductive elimination to yield the product. researchgate.net
| Catalyst System | Substrate Type | Proposed Key Intermediate | Fluorine Source | Reference |
| Palladium Acetate / Ligand | Amino acid derivatives, Aliphatic amides | Palladium(IV) species | Selectfluor | acs.org |
| Palladium(II) | Arylboronic Acid Derivatives | Mononuclear Pd(III) intermediate | Selectfluor | nih.gov |
| Palladium(II) | 8-methylquinoline derivatives | Pd(IV)-fluoride complex | AgF | researchgate.net |
Single Electron Transfer (SET) Mechanisms in Electrophilic Fluorination
The mechanism of electrophilic fluorination has been a topic of debate, with both SN2 and single-electron transfer (SET) pathways being considered. wikipedia.org The SET mechanism involves the transfer of a single electron from the nucleophile (the aromatic compound) to the electrophilic fluorine reagent to form a radical cation and a radical anion. rsc.orgbeilstein-journals.org Subsequent recombination of the resulting radicals leads to the fluorinated product. wikipedia.orgbeilstein-journals.org
Evidence for the SET mechanism comes from studies on the fluorination of various aromatic compounds with N-F reagents like Selectfluor. rsc.org Theoretical calculations have suggested that for some substrates, the SET pathway is energetically preferred over a direct SN2-type attack. rsc.org The formation of charge-transfer complexes between the aromatic substrate and the N-F reagent has also been proposed as an initial step. researchgate.net However, distinguishing definitively between the SET and SEAr mechanisms can be challenging. researchgate.net
The nature of the substrate and the fluorinating agent, as well as the reaction conditions, are thought to influence which mechanism predominates. researchgate.net For instance, the fluorination of electron-rich aromatic compounds is often considered to proceed via an SET pathway. rsc.org
Kinetic Isotope Effects in Aromatic Fluorination
Kinetic isotope effect (KIE) studies, particularly deuterium (B1214612) KIEs (kH/kD), have been instrumental in probing the mechanism of aromatic fluorination. Small deuterium isotope effects, typically in the range of 0.86 to 1.00, have been observed in the fluorination of aromatic compounds with N-F type reagents. researchgate.netresearchgate.netresearchgate.net This indicates that the cleavage of the C-H bond is not the rate-determining step of the reaction. researchgate.netresearchgate.net
These findings are consistent with a polar SEAr (electrophilic aromatic substitution) mechanism where the formation of a Wheland-type intermediate (a σ-complex) is the slow step, and the subsequent deprotonation to restore aromaticity is fast. researchgate.netresearchgate.net In some cases, a 1,2-hydrogen shift has been observed during the electrophilic fluorination of arenes, which can lead to a mixture of isomeric products. researchgate.netresearchgate.net
Fluorine KIEs (¹⁸F/¹⁹F) have also been utilized as a mechanistic tool. acs.orgacs.org For example, in the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dinitrofluorobenzene with piperidine (B6355638), the fluorine KIE was found to be solvent-dependent, suggesting a shift in the rate-limiting step. acs.org A significant KIE in tetrahydrofuran (B95107) indicated that the departure of the leaving group is rate-limiting in that solvent. acs.org
| Reaction | Isotope | kH/kD | Interpretation | Reference |
| Fluorination of aromatic compounds with N-F reagents | H/D | 0.86-1.00 | Decomposition of Wheland intermediate is not rate-determining. | researchgate.netresearchgate.net |
| Nucleophilic aromatic substitution of 2,4-dinitrofluorobenzene with piperidine in THF | ¹⁸F/¹⁹F | 1.0262 ± 0.0007 | Departure of the leaving group is the rate-limiting step. | acs.org |
| Nucleophilic aromatic substitution of 2,4-dinitrofluorobenzene with piperidine in acetonitrile (B52724) | ¹⁸F/¹⁹F | 0.9982 ± 0.0004 | Formation of the zwitterionic intermediate is likely rate-limiting. | acs.org |
Understanding Benzylic Bromination Mechanisms
The selective introduction of a bromine atom at the benzylic position of an alkyl aromatic compound is a synthetically valuable transformation.
Free Radical Chain Mechanisms in Benzylic Bromination
Benzylic bromination typically proceeds through a free radical chain mechanism, especially when initiated by heat, light, or a radical initiator like peroxide. masterorganicchemistry.comjove.com This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. masterorganicchemistry.comjove.com
The mechanism involves three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in Br₂ or the N-Br bond in N-bromosuccinimide (NBS) to generate bromine radicals (Br•). masterorganicchemistry.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl aromatic compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the benzyl (B1604629) bromide product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.commasterorganicchemistry.com
Termination: The chain reaction is terminated when two radicals combine.
The use of NBS is often preferred over Br₂ as it provides a low, constant concentration of Br₂, which helps to suppress competing electrophilic addition to the aromatic ring. masterorganicchemistry.com The selectivity of benzylic bromination is influenced by the substituents on the aromatic ring. researchgate.net
Electrochemical Oxidation Mechanisms in Bromination
Electrochemical methods offer an alternative, often more environmentally friendly, approach to benzylic bromination. researchgate.netresearchgate.net In a typical two-phase electrolysis system, an aqueous solution of a bromide salt serves as the bromine source. researchgate.net
The mechanism involves the anodic oxidation of bromide ions to generate bromine. mdpi.com This electrochemically generated bromine can then participate in the benzylic bromination reaction, likely following a free radical pathway similar to that described above. The reaction conditions, such as the solvent and electrolyte, can be optimized to achieve high yields and regioselectivity. researchgate.net
Electrochemical methods have also been applied to the oxidation of benzylic alcohols to the corresponding aldehydes. researchgate.net Furthermore, electrochemical approaches have been used to generate hypervalent bromine(III) species, which can act as a source of electrophilic radicals for reactions such as benzylic oxidation. nih.gov This process can be initiated by the abstraction of a benzylic hydrogen atom by a radical intermediate. nih.gov
Mechanistic Insights into Benzylic Substitutions
The reactivity of benzyl halides in nucleophilic substitution reactions is a well-established phenomenon, often attributed to the ability of the phenyl ring to stabilize the transition state. This section delves into the mechanistic details of these reactions, with a particular focus on benzylic fluorides.
The accelerated rate of SN2 reactions at the benzylic position, known as the "benzylic effect," has been a subject of considerable investigation. Traditionally, this effect was explained by the delocalization of the negative charge developing on the reacting carbon into the aromatic ring in the transition state. nih.govcomporgchem.com However, recent computational studies have provided a more nuanced understanding.
Rigorous ab initio and density functional theory (DFT) calculations on the SN2 identity exchange reactions of fluoride and chloride ions with benzyl fluoride and its para-substituted derivatives have challenged the conventional explanation. nih.gov These studies revealed that the delocalization of nucleophilic charge into the aromatic ring during the SN2 transition state is limited and is not the primary origin of the benzylic acceleration. nih.gov
Instead, a strong linear correlation was found between the electrostatic potential at the benzylic carbon and the SN2 activation energies. nih.govcomporgchem.com This suggests that the enhanced reactivity is governed by the intrinsic electrostatic interaction between the nucleophile and the substrate. nih.gov The phenyl ring, through its electron-withdrawing inductive effect, creates a more positive electrostatic potential at the benzylic carbon, making it more susceptible to nucleophilic attack. comporgchem.com
Further investigations using vinylogue extrapolation (VE) and block-localized wavefunction (BLW) methodologies on gas-phase SN2 reactions of F⁻ + C₆H₅CH₂F and Cl⁻ + C₆H₅CH₂Cl have provided additional insights. researchgate.net These studies suggest that both π delocalization and field/inductive effects contribute to lowering the reaction barrier. researchgate.net The VE method indicated that π delocalization lowers the energy barrier by 3.1 kcal/mol for the fluoride reaction, while field/inductive effects contribute a 2.2 kcal/mol reduction. researchgate.net The BLW calculations also supported the significant contribution of π delocalization. researchgate.net Therefore, the benzylic effect appears to be a result of a combination of these electronic factors.
Focal-point computations have definitively validated the benzylic effect, showing that the SN2 barriers for identity exchange in benzyl fluoride and benzyl chloride are lower than those for methyl fluoride and methyl chloride by 3.8 and 1.6 kcal/mol, respectively. nih.gov
Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the SN2 transition state. mdpi.comsciforum.netresearchgate.net DFT calculations are commonly employed to model the potential energy surface (PES) of SN2 reactions, identifying key stationary points such as reactants, pre-reaction complexes, the transition state, and post-reaction complexes. mdpi.comsciforum.netresearchgate.net
For a typical SN2 reaction, the transition state is characterized by a five-coordinate carbon atom where the nucleophile and the leaving group are colinear. nih.gov Analysis of the transition state geometry, vibrational frequencies (specifically, the presence of a single imaginary frequency corresponding to the reaction coordinate), and atomic charges provides a detailed picture of the bond-making and bond-breaking processes. github.io
In the context of benzyl fluorides, computational studies have shown that in the SN2 transition state for the reaction of fluoride with benzyl fluoride, there is very little negative charge transferred to the phenyl ring. comporgchem.com This further supports the notion that electrostatic effects, rather than charge delocalization, are the dominant factor in the benzylic effect. comporgchem.com
The influence of substituents on the aromatic ring can also be analyzed computationally. Studies on para-substituted benzyl fluorides have demonstrated a clear relationship between the electronic properties of the substituent and the activation energy of the SN2 reaction. nih.gov Electron-withdrawing groups tend to increase the positive electrostatic potential at the benzylic carbon, thereby lowering the activation barrier. comporgchem.com
Table 1: Calculated SN2 Activation Barriers
| Reactants | Activation Energy (kcal/mol) | Computational Method |
| F⁻ + CH₃F | -0.81 | Focal Point |
| F⁻ + PhCH₂F | -4.63 | Focal Point |
| Cl⁻ + CH₃Cl | +1.85 | Focal Point |
| Cl⁻ + PhCH₂Cl | +0.24 | Focal Point |
Data sourced from a study by Schaefer and Allen, as cited in a computational organic chemistry analysis. comporgchem.com
Due to the high strength of the C-F bond, the activation of benzylic fluorides for nucleophilic substitution often requires catalytic intervention. cas.cn Various strategies have been developed to achieve this, primarily focusing on weakening the C-F bond through Lewis or Brønsted acid catalysis, or through hydrogen bonding interactions. bohrium.com
Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the benzylic carbon more electrophilic. This facilitates nucleophilic attack. For instance, B(C₆F₅)₃ has been shown to be an effective catalyst for the activation of C(sp³)–F bonds in reactions with various nucleophiles. bohrium.com The catalytic activity of B(C₆F₅)₃·H₂O can be modulated by the addition of tetrahydrofuran, allowing for the direct nucleophilic substitution of benzyl fluorides with alcohols. rsc.org
Brønsted Acid and Hydrogen-Bonding Catalysis: Protic acids and hydrogen-bond donors can also activate benzylic fluorides. bohrium.com Hexafluoroisopropanol (HFIP) can act as a hydrogen-bond donor to the fluorine atom, destabilizing the C-F bond and promoting the formation of a benzylic cation, which can then be trapped by a nucleophile. nih.gov An autocatalytic cycle can be established where the liberated HF becomes the active catalytic species. nih.gov
Thiourea-based organocatalysts have also been successfully employed for the amination of benzylic fluorides. nih.govnjit.edu DFT calculations have highlighted the crucial role of hydrogen bonds between the thiourea (B124793) catalyst and the fluorine atom of the substrate in lowering the activation energy of the transition state. nih.gov The use of a fluoride scavenger, such as Ti(OiPr)₄, is often necessary to drive the reaction to completion. nih.govnjit.edu
Intramolecular SN2 Reactions: The inherent difficulty of intermolecular SN2 reactions with alkyl fluorides can be overcome by designing intramolecular processes. cas.cn The proximity of the nucleophile and the electrophilic carbon in a suitable precursor significantly accelerates the reaction. cas.cn Stereochemical studies of such intramolecular cyclizations have shown a complete inversion of configuration, confirming an SN2 mechanism. cas.cn
Table 2: Catalytic Systems for Benzylic Fluoride Activation
| Catalyst Type | Example Catalyst | Nucleophile | Mechanism |
| Lewis Acid | B(C₆F₅)₃ | Alcohols, Arenes | Coordination to Fluorine |
| Hydrogen-Bond Donor | Hexafluoroisopropanol (HFIP) | Arenes | Hydrogen bonding to Fluorine |
| Organocatalyst | Thiourea | Amines | Hydrogen bonding to Fluorine |
Computational and Spectroscopic Characterization Studies
Spectroscopic Analysis Techniques
Spectroscopic analysis is a cornerstone for the characterization of 2,4-dibromobenzyl fluoride (B91410), offering a detailed view of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable.
NMR spectroscopy is a powerful tool for probing the structure of 2,4-dibromobenzyl fluoride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹⁹F, and ¹³C, it is possible to deduce the connectivity of atoms, the electronic environment of the nuclei, and stereochemical relationships within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the benzylic protons of the -CH₂F group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the two bromine substituents and the fluoromethyl group. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the non-equivalent ring protons. The benzylic protons (-CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The precise chemical shift of this doublet is influenced by the electronegativity of the fluorine atom and the aromatic ring. In related benzyl (B1604629) halides, the chemical shift of the benzylic protons is sensitive to the nature of the halogen and any ring substituents. For instance, in 1-bromo-2-methylpropane, the protons closer to the electronegative bromine atom are shifted downfield. docbrown.info
Table 1: Expected ¹H NMR Chemical Shift Ranges and Multiplicities for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) |
| Aromatic-H | 7.0 - 7.8 | m (multiplet) | - |
| Benzylic-CH₂ | 5.0 - 5.5 | d (doublet) | ²JHF ≈ 40-60 |
Note: The chemical shift values are estimates based on analogous compounds like 2,4-difluorobenzyl bromide and 4-bromobenzyl bromide. chemicalbook.comchemicalbook.com The coupling constant range is typical for geminal H-F coupling. chemicalbook.com
The ¹⁹F NMR spectrum of this compound provides direct information about the electronic environment of the fluorine atom. A single resonance is expected, which will be split into a triplet due to coupling with the two equivalent benzylic protons (²JFH). The chemical shift of the fluorine nucleus in benzyl fluorides is known to be sensitive to substituents on the aromatic ring and can be influenced by the solvent. uq.edu.aucdnsciencepub.com In substituted benzyl fluorides, electron-withdrawing groups tend to cause upfield shifts, a trend that is opposite to that observed in fluorobenzenes. scite.aicapes.gov.br The temperature dependence of the ¹⁹F chemical shift can also provide insights into the conformational preferences of the fluoromethyl group. uq.edu.au
Table 2: Expected ¹⁹F NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) |
| -CH₂F | -200 to -220 | t (triplet) | ²JFH ≈ 40-60 |
Note: Chemical shifts are referenced to CFCl₃. The expected range is based on typical values for benzyl fluorides. The coupling constant reflects the interaction with the two benzylic protons.
The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show seven distinct signals, corresponding to the six aromatic carbons and the benzylic carbon. The carbon atoms attached to the bromine atoms are expected to be shifted to lower field. The chemical shifts of the aromatic carbons are influenced by the additive effects of the bromine and fluoromethyl substituents. rsc.org The benzylic carbon signal will appear as a doublet due to coupling with the fluorine atom (¹JCF), which is typically a large coupling. Long-range couplings between the fluorine atom and the aromatic carbons (ⁿJCF where n > 1) may also be observed, providing further structural information. publish.csiro.au The carbons of the aromatic ring absorb in the range of 120-150 ppm. libretexts.org
Table 3: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |
| C-Br | 120 - 130 | s (singlet) or d (doublet, small ⁿJCF) | - |
| C-H (aromatic) | 125 - 135 | s (singlet) or d (doublet, small ⁿJCF) | - |
| C-CH₂F (aromatic) | 135 - 145 | d (doublet, ²JCF) | ²JCF ≈ 15-25 |
| C H₂F | 80 - 90 | d (doublet) | ¹JCF ≈ 160-250 |
Note: These are estimated values based on data for related halogenated benzenes and benzyl fluorides. chemicalbook.comchemicalbook.com The multiplicities are predicted based on C-F coupling.
The spin-spin coupling constants observed in the NMR spectra of this compound are valuable for determining its conformational preferences. Long-range coupling constants, particularly between the fluorine nucleus and the ring protons (e.g., ⁴JHF and ⁵JHF), and between the benzylic protons and the ring protons, are sensitive to the dihedral angle between the C-F bond and the plane of the aromatic ring. cdnsciencepub.comresearchgate.net Studies on related benzyl fluorides have shown that the magnitude of these long-range couplings can be used to estimate the rotational barriers of the fluoromethyl group. cdnsciencepub.com The conformational preference of the fluoromethyl group in benzyl fluorides can also be investigated through the analysis of long-range ⁵JCF coupling constants in the ¹³C NMR spectrum, which are thought to arise from hyperconjugation. publish.csiro.au Microwave spectroscopy studies on benzyl fluoride have indicated that the minimum energy conformation has the C-C-F plane orthogonal to the plane of the phenyl ring, a conformation that minimizes steric repulsion. epa.gov
Infrared spectroscopy of this compound is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum is expected to show absorption bands corresponding to the vibrations of the aromatic ring, the C-H bonds, the C-F bond, and the C-Br bonds.
The key expected vibrational frequencies are:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aromatic C-C stretching: The in-ring C-C stretching vibrations of the benzene (B151609) ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org
C-H bending: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ range. libretexts.org
C-F stretching: The C-F stretching vibration is expected to produce a strong absorption band, typically in the range of 1200-1000 cm⁻¹.
C-Br stretching: The C-Br stretching vibrations occur at lower frequencies, generally in the 690-515 cm⁻¹ region. orgchemboulder.com The presence of two C-Br bonds may result in multiple absorptions in this area.
The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule. While the C-X (X=halogen) stretching frequencies are found in the fingerprint region, their identification can sometimes be complicated by other absorptions. uhcl.eduquora.com
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | In-ring stretching | 1600 - 1400 | Medium to Strong |
| -CH₂- | C-H wagging | 1300 - 1150 | Medium |
| C-F | Stretching | 1200 - 1000 | Strong |
| Aromatic C-H | Out-of-plane bending | 900 - 675 | Strong |
| C-Br | Stretching | 690 - 515 | Medium to Strong |
Note: These are general ranges for the indicated functional groups and are based on established infrared spectroscopy correlation tables. libretexts.orgorgchemboulder.comajol.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental technique that provides precise information about the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.orgbu.edu
Based on analogous structures, the this compound molecule in the solid state is anticipated to exhibit a planar benzene ring with the bromine atoms and the fluoromethyl group substituted at the 2, 4, and 1 positions, respectively. The C-Br and C-F bond lengths are expected to be consistent with typical values for aryl halides and benzyl fluorides. Intermolecular interactions, such as halogen bonding (Br···Br or Br···F) and dipole-dipole interactions, would likely play a significant role in the crystal packing. The study of such interactions is crucial for understanding the physical properties of the solid material.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov
For this compound (C7H5Br2F), the molecular ion peak [M]+ in the mass spectrum would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (79Br and 81Br) of nearly equal abundance, the molecular ion region will display a characteristic isotopic pattern. This pattern, with peaks at M, M+2, and M+4, provides a definitive signature for the presence of two bromine atoms.
While the complete mass spectrum of this compound is not publicly available, data for analogous compounds like 2,4,5-trifluorobenzyl bromide can offer clues about potential fragmentation pathways. nist.gov Common fragmentation of benzyl halides involves the cleavage of the benzylic C-X bond (where X is the halogen) to form a stable benzyl cation. For this compound, a prominent peak corresponding to the 2,4-dibromobenzyl cation ([C7H5Br2]+) would be anticipated. Further fragmentation of the aromatic ring could also occur.
Quantum Chemical and Molecular Modeling Approaches
Quantum chemical and molecular modeling methods provide a theoretical framework to investigate the electronic structure, properties, and reactivity of molecules. These computational approaches complement experimental data and offer insights that are often difficult to obtain through experiments alone.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and properties of molecules. nih.gov Ab initio methods are based on first principles, without the use of experimental parameters, while DFT methods approximate the electron correlation energy, making them computationally more efficient for larger systems. nih.govnih.gov These methods are widely used to investigate various aspects of benzyl fluoride derivatives.
Conformational Landscapes and Internal Rotational Potentials of Benzyl Fluorides
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). For benzyl fluorides, a key conformational feature is the rotation of the -CH2F group relative to the benzene ring. Theoretical calculations can map the potential energy surface for this internal rotation, identifying the most stable conformers and the energy barriers between them.
Studies on related molecules like benzoyl fluoride have shown that the planar conformation is generally the most stable, with a significant energy barrier to rotation to an orthogonal conformation. researchgate.net For this compound, DFT calculations would likely predict that the most stable conformer has the C-F bond lying in the plane of the benzene ring. The presence of the bulky bromine atoms in the ortho and para positions could influence the rotational barrier and the precise dihedral angle of the minimum energy conformation due to steric and electronic effects.
Analysis of Intermolecular and Electrostatic Interactions
Understanding intermolecular interactions is crucial for predicting the physical properties and biological activity of molecules. nih.gov DFT and ab initio methods can be used to calculate the electrostatic potential surface of a molecule, which reveals regions of positive and negative electrostatic potential. buffalo.edu These regions are indicative of how the molecule will interact with other molecules.
In this compound, the fluorine and bromine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the benzene ring and the methylene (B1212753) group will be regions of positive potential. mdpi.com This distribution of charge governs the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. The electrostatic interaction between reacting fragments has been shown to govern the SN2 reactivity of para-substituted benzyl fluorides. acs.org Computational studies can quantify the strength of these interactions and predict how molecules will pack in the solid state or interact in solution. buffalo.eduacs.org
Reaction Mechanism Modeling and Transition State Analysis
Quantum chemical calculations are invaluable for studying chemical reactions, allowing for the modeling of reaction pathways and the characterization of transition states. acs.org For benzyl fluorides, a common reaction is nucleophilic substitution (SN2), where a nucleophile replaces the fluorine atom.
Theoretical studies on the SN2 reactions of substituted benzyl fluorides have shown that the reactivity is influenced by the electronic nature of the substituents on the aromatic ring. acs.orgresearchgate.net Electron-withdrawing groups, such as the bromine atoms in this compound, can affect the stability of the transition state and thus the reaction rate. researchgate.netnih.gov DFT calculations can be used to locate the transition state structure for a given reaction, calculate the activation energy barrier, and provide insights into the reaction mechanism. nih.gov For instance, research on benzyl chlorides has demonstrated how substituents alter the transition state structure in solvolysis reactions. nih.govnih.gov
Solvation Models and Solvent Effects on Molecular Conformation and Reactivity
The study of solvation is critical to understanding the behavior of molecules in solution. For benzyl halides like this compound, the surrounding solvent can significantly influence both the molecule's preferred three-dimensional shape (conformation) and its chemical reactivity.
Research Findings on Solvent Effects:
The reactivity of benzyl halides in nucleophilic substitution reactions is also profoundly affected by the choice of solvent. nih.gov In reactions involving the displacement of the bromide in α-bromo phenylacetate (B1230308) by a fluoride ion, the solvent choice was found to be a significant factor. nih.gov Acetonitrile (B52724) was identified as a superior solvent compared to others like ethylene (B1197577) glycol dimethyl ether (DME), leading to higher yields of the fluorinated product. nih.gov The rate of nucleophilic cleavage of substituted benzyltrimethylsilanes by fluoride ions also shows a strong dependence on the solvent system, with reaction rates decreasing as the proportion of an alcohol co-solvent in DMSO increases. scialert.net This effect is attributed to the hydrogen-bonding capabilities of the alcohol, which can solvate the fluoride ion and reduce its nucleophilicity.
For this compound, these findings imply that its reactivity in reactions such as SN2 substitutions will be highly dependent on the solvent's polarity and its ability to solvate both the starting material and the incoming nucleophile. Polar aprotic solvents like acetonitrile would likely enhance the rate of reactions with nucleophiles, while protic solvents might hinder them by solvating the fluoride ion.
Interactive Data Table: Solvent Effects on Fluorination Reaction Yield
The following table summarizes the effect of different solvents on the yield of a nucleophilic fluorination reaction of a model substrate, methyl 2-bromo-2-phenylacetate, which shares the benzyl halide core structure.
| Entry | Solvent | Base | Yield (%) |
| 1 | DME | - | 18 |
| 2 | DME | K₃PO₄ | 62 |
| 3 | Acetonitrile | K₃PO₄ | 68 |
| 4 | Toluene (B28343) | K₃PO₄ | <10 |
| 5 | Dioxane | K₃PO₄ | 25 |
Data synthesized from a study on α-bromo phenylacetate fluorination. nih.gov
Structure-Directing Effects of Fluorinated Derivatives in Material Synthesis
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including electronic structure, metabolic stability, and lipophilicity. acs.orgnih.gov Beyond modifying the properties of a single molecule, fluorination plays a crucial role in supramolecular chemistry and material science by influencing intermolecular interactions and directing the assembly of molecules into well-defined solid-state structures.
Research Findings on Structure-Directing Effects:
Fluorine's high electronegativity and the unique nature of the C-F bond can lead to specific noncovalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can guide the packing of molecules in a crystal lattice. researchgate.net These structure-directing effects are harnessed in the design of advanced materials, including liquid crystals, polymers, and organic electronics. researchgate.net
For instance, studies on fluorinated tetracene derivatives have shown that the degree of fluorination can change the crystal packing motif from a herringbone arrangement to a planar stacking arrangement. researchgate.net This change in packing significantly alters the material's photoluminescent properties, leading to red-shifted emission due to the formation of excimers. researchgate.net The introduction of fluorine can thus be a powerful strategy to tune the optical and electronic properties of organic materials for specific applications.
Interactive Data Table: Impact of Fluorination on Molecular and Material Properties
| Property | Effect of Fluorination | Scientific Context |
| Lipophilicity | Marked decrease with vic-difluoro units compared to gem-difluoro. | Drug discovery, enhancing solubility. acs.org |
| Crystal Packing | Can shift from herringbone to planar stacking motifs. | Organic electronics, tuning photoluminescence. researchgate.net |
| Frontier Orbital Energies | Lowered with increased degree of fluorination. | Organic semiconductors, modifying electronic properties. researchgate.net |
| Metabolic Stability | Generally enhanced due to the strength of the C-F bond. | Medicinal chemistry, improving drug half-life. nih.gov |
Advanced Applications in Organic Synthesis and Materials Science
Role as Precursors for Complex Organic Molecules
The "2,4-dibromobenzyl" structural motif is a key building block for a variety of complex organic molecules, including those with significant biological activity. While the broader class of 2,4-dibromobenzyl halides are utilized in these syntheses, the specific use of 2,4-Dibromobenzyl fluoride (B91410) offers potential for unique reactivity and selectivity in certain synthetic transformations.
Building Blocks for Specialized Synthetic Targets
The 2,4-dibromobenzyl moiety has been incorporated into various specialized synthetic targets, particularly those with potential pharmacological applications. For instance, the synthesis of a derivative of Donepezil, a medication used to treat Alzheimer's disease, involved the use of a 2,4-dibromobenzyl group researchgate.net. In the field of agrochemicals, patent literature discloses the inclusion of 2,4-dibromobenzyl structures in novel isoxazolidine-based fungicides medrxiv.org.
Furthermore, research has highlighted the potent antispermatogenic activity of 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid, demonstrating the importance of this scaffold in the development of new bioactive compounds nii.ac.jpnih.gov. The synthesis of these indazole derivatives proceeds through the reaction of an indazole precursor with a 2,4-dibromobenzyl halide oncologyradiotherapy.com.
| Bioactive Compound Class | Specific Example/Application | Reference |
| Donepezil Analogs | 2-((1-(2,4-dibromobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | researchgate.net |
| Fungicides | Heterocyclic substituted isoxazolidines containing a 2,4-dibromobenzyl moiety | medrxiv.org |
| Antispermatogenic Agents | 1-(2,4-Dibromobenzyl)-1H-indazole-3-carboxylic acid | nii.ac.jpnih.gov |
Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons
A review of the current scientific literature did not yield specific examples of 2,4-Dibromobenzyl fluoride being utilized as a direct precursor for the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs). The existing synthetic routes to functionalized PAHs typically employ other starting materials and methodologies nih.govnih.govresearchgate.net.
Integration into Diverse Heterocyclic Frameworks
The 2,4-dibromobenzyl group is a valuable synthon for the construction of various heterocyclic frameworks. The synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids, including the 2,4-dibromo substituted analog, is a notable example of its application nii.ac.jpnih.gov. The general strategy involves the reaction of an indazole derivative with a 2,4-dibromobenzyl halide, leading to the formation of a new carbon-nitrogen bond oncologyradiotherapy.com.
In addition to indazoles, the 2,4-dibromobenzyl moiety has been incorporated into isoxazolidine (B1194047) rings, which are important five-membered heterocycles in medicinal chemistry medrxiv.org. While the specific use of this compound in these syntheses is not always detailed, its potential as a reactive electrophile in such reactions is clear. The synthesis of substituted 2,3-dihydrobenzofurans has also been demonstrated using a related dibromobenzyl precursor, highlighting the utility of this class of compounds in forming oxygen-containing heterocycles nih.gov.
Engineering Novel Materials and Chemical Probes
The unique electronic and structural properties imparted by the bromine and fluorine substituents on the benzyl (B1604629) ring make this compound a potential candidate for the development of novel materials and chemical probes.
Precursors for Liquid Crystalline Systems
While direct evidence for the use of this compound in the synthesis of liquid crystals is limited in the current literature, the structural motifs present in the molecule are relevant to the field of crystal engineering. The dibromo-substituted phenyl ring can participate in halogen bonding, a directional non-covalent interaction that is instrumental in the formation of ordered supramolecular networks which can lead to liquid crystalline phases nih.gov. However, specific research detailing the synthesis of liquid crystals from this compound was not found colorado.edursc.orgajchem-a.com.
Components for Positron Emission Tomography (PET) Imaging Systems
The development of radiotracers for Positron Emission Tomography (PET) often involves the incorporation of a fluorine-18 (B77423) (¹⁸F) isotope. While direct radiolabeling using this compound as a precursor is not explicitly described in the reviewed literature, the "dibromobenzyl" scaffold is present in molecules designed for PET imaging applications. For instance, a derivative containing a 3,5-dibromobenzyl group has been investigated for PET imaging of the Receptor for Advanced Glycation Endproducts (RAGE) mdpi.com.
Scaffolds for High-Performance Polymers
While direct polymerization of this compound is not extensively documented, its structural motif is integral to the synthesis of high-performance polymers such as poly(p-phenylenevinylene)s (PPVs) and poly(arylene ether)s. The dibromo-substitution pattern is particularly useful for creating polymers with specific solubility and processing characteristics. For instance, the introduction of bulky substituents at the 2- and 4-positions of the benzyl group can enhance the solubility of the resulting polymers without significantly altering their electronic properties.
In a representative synthesis, a precursor like this compound can be conceptualized as a monomer unit. The bromine atoms can undergo dehalogenative coupling reactions, such as the Gilch or Horner-Emmons reactions, to form vinylene linkages, leading to the formation of a PPV backbone. The benzylic position can be functionalized before or after polymerization to fine-tune the material's properties.
| Polymer Type | Synthetic Strategy | Role of Dibromo-Substituent | Potential Properties |
| Poly(p-phenylenevinylene) (PPV) | Gilch or Horner-Emmons polymerization of a bis-halomethylated dibromobenzene derivative. | Provides sites for polymerization and allows for the introduction of solubilizing groups. | Electroluminescence, high charge carrier mobility, thermal stability. |
| Poly(arylene ether) | Nucleophilic aromatic substitution (SNAr) of a dibromobenzene derivative with a bisphenol. | Acts as the electrophilic component in the polymerization reaction. | High thermal stability, chemical resistance, good mechanical properties. |
Development of Chemical Tools and Reagents
The reactivity of the carbon-bromine and carbon-fluorine bonds in this compound makes it a valuable precursor for the development of sophisticated chemical tools and reagents. The differential reactivity of these halogens allows for selective functionalization, enabling the synthesis of molecules with tailored properties for applications in chemical biology and assay development.
The presence of bromine atoms allows for the introduction of other functional groups through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the attachment of fluorophores, affinity tags, or reactive groups for covalent modification of biological targets. The benzylic fluoride can act as a reactive handle for conjugation to biomolecules or surfaces.
Recent research has highlighted the utility of related sulfonyl fluoride probes for engaging with specific amino acid residues in proteins. nih.govnih.gov While not a sulfonyl fluoride itself, this compound can serve as a starting material for the synthesis of such probes. The aryl bromide moieties can be converted to the corresponding sulfonyl fluoride through a sequence of palladium-catalyzed sulfonylation followed by halogen exchange. nih.gov This positions this compound as a foundational scaffold for creating novel chemical probes to investigate protein function and for the discovery of new therapeutic agents. nih.govnih.gov
| Reagent/Tool Type | Synthetic Transformation | Key Feature from this compound | Application |
| Covalent Probes | Conversion of aryl bromides to sulfonyl fluorides. | Provides the aromatic core and sites for conversion to the reactive sulfonyl fluoride warhead. | Covalent labeling of proteins for target identification and validation. |
| Cross-linking Reagents | Sequential cross-coupling reactions at the two bromine positions. | The two bromine atoms allow for the introduction of two different reactive groups. | Studying protein-protein interactions and stabilizing protein complexes. |
| Fluorescent Labels | Attachment of a fluorophore via cross-coupling at one bromine position. | The remaining bromine and the benzylic fluoride can be used for further functionalization or conjugation. | Imaging and tracking of biomolecules in cells. |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Halogenation Methodologies
The synthesis of aryl fluorides and benzyl (B1604629) fluorides has traditionally relied on methods that can be harsh or require toxic reagents. The future of synthesizing compounds like 2,4-dibromobenzyl fluoride (B91410) is geared towards greener, safer, and more efficient halogenation techniques.
A significant area of development is the use of novel N-F fluorinating agents. beilstein-journals.org Historically, reagents for electrophilic fluorination have evolved to become more stable and user-friendly. For instance, the development of stable, crystalline N-F solids like N-fluorosulfonimides marked a significant step forward, allowing for the fluorination of various carbanions under milder conditions. beilstein-journals.org Recent research focuses on creating even more sustainable processes. A groundbreaking green chemistry approach has been developed for synthesizing sulfonyl fluorides from easily accessible thiols and disulfides using potassium fluoride (KF) and a specialized reagent, SHC5®. eurekalert.orgsciencedaily.com This process is notable for producing only non-toxic salts like NaCl and KCl as by-products, minimizing environmental impact. eurekalert.orgsciencedaily.com Such principles of sustainable chemistry are being adapted for C-F bond formation, aiming to replace older methods with protocols that are scalable, low-cost, and environmentally benign. eurekalert.org The application of these green methodologies to the synthesis of 2,4-dibromobenzyl fluoride from its corresponding alcohol or other precursors represents a key future direction, promising to make its production more economical and sustainable.
The table below summarizes some modern fluorinating agents and their characteristics, representing the types of reagents being developed for sustainable halogenation.
| Reagent Class | Example(s) | Characteristics | Potential Application for this compound Synthesis |
| N-Fluoro-N-alkylsulfonamides | N-Fluoro-N-(t-butyl)benzenesulfonamide | Stable, solid reagents. | Direct fluorination of a 2,4-dibromobenzyl precursor. |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFOBS) | Crystalline solids with good fluorinating power for carbanions. beilstein-journals.org | Fluorination of a stabilized 2,4-dibromobenzyl carbanion intermediate. |
| Green Fluorination Systems | KF / SHC5® | Uses non-toxic reagents and produces benign by-products (salts). eurekalert.orgsciencedaily.com | Sustainable conversion of 2,4-dibromobenzylthiol or disulfide to the target fluoride. |
Chemo-, Regio-, and Stereoselective Functionalization of this compound
The this compound molecule possesses multiple reactive sites: the benzylic C-F bond and the two C-Br bonds on the aromatic ring at positions 2 and 4. A major challenge and area of intense research is the development of methods to selectively functionalize one site without affecting the others. Such selectivity is crucial for building complex molecular architectures.
Recent advances in catalysis offer powerful tools to achieve this control. For example, cooperative catalysis strategies can activate benzylic halides for radical formation under mild photocatalytic conditions. nih.gov This allows for selective coupling reactions, such as Giese additions to electron-deficient alkenes. nih.gov Applying this to this compound could enable selective functionalization at the benzylic position while leaving the aryl bromides intact.
Furthermore, chemo- and regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis. Methodologies that allow for the selective transformation of one halogen over another, often dictated by the choice of catalyst and reaction conditions, are highly sought after. For instance, palladium-catalyzed cross-coupling reactions can often be tuned to differentiate between aryl bromides and chlorides, and similar principles can be applied to differentiate between the C-Br and C-F bonds in this compound. Research into the tetrafunctionalization of fluoroalkynes, which achieves high chemo-, regio-, and stereoselectivity without transition metals, showcases the innovative strategies being employed to control reactivity in complex fluorinated molecules. rsc.org
Future work will likely focus on developing catalytic systems that can distinguish between the two non-equivalent bromine atoms, enabling stepwise and controlled diversification of the this compound scaffold.
| Functionalization Type | Target Site | Potential Method | Desired Outcome |
| Chemo-selective | Benzylic C-F bond | Nucleophilic substitution | Replacement of fluoride with other functional groups (e.g., amines, alcohols, thiols). |
| Chemo-selective | Aryl C-Br bonds | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C or C-N bonds at the aromatic ring. |
| Regio-selective | C4-Br vs. C2-Br | Directed ortho-metalation or sterically controlled catalysis | Selective functionalization of one bromine atom over the other. |
| Stereo-selective | Benzylic Carbon | Asymmetric nucleophilic substitution | Creation of a chiral center with high enantiomeric excess. |
Asymmetric Synthesis Utilizing Chiral Benzylic Halides
The creation of single-enantiomer chiral molecules is fundamental to medicinal chemistry, as different enantiomers can have vastly different biological activities. uwindsor.ca Asymmetric synthesis, which produces unequal amounts of stereoisomers, is the preferred method for accessing these enantiopure compounds. uwindsor.cayoutube.com When a new stereocenter is created from an achiral starting material, the presence of a chiral catalyst or reagent can influence the reaction pathway to favor one enantiomer over the other. uvic.cayork.ac.uk
For a substrate like this compound, the benzylic carbon is prochiral. Nucleophilic substitution at this position can generate a chiral center. The goal of asymmetric synthesis in this context is to control this transformation to produce a single enantiomer of the product. This can be achieved through several key strategies:
Chiral Catalysts: A small amount of a chiral catalyst can direct the reaction of an achiral nucleophile with this compound, leading to an enantiomerically enriched product. uwindsor.ca This is a highly efficient approach. Recent breakthroughs include the use of chiral cobalt catalysts for the enantioconvergent amidation of racemic tertiary alkyl halides, a strategy that could be adapted for benzylic halides. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nucleophile or substrate. researchgate.net This auxiliary group directs the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed, yielding the chiral product. Evans oxazolidinones are a classic example of effective chiral auxiliaries used in asymmetric alkylations. researchgate.net
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to deliver a functional group in a stereocontrolled manner. york.ac.uk
The development of new catalytic systems that can perform asymmetric nucleophilic substitution on benzylic halides like this compound with high enantioselectivity is a vibrant area of research. Success in this area would unlock access to a wide array of novel chiral building blocks for drug discovery.
| Asymmetric Strategy | Description | Application to this compound |
| Chiral Catalyst | A sub-stoichiometric chiral molecule (e.g., metal complex, organocatalyst) biases the transition state energy to favor one enantiomer. uwindsor.cauvic.ca | A chiral phase-transfer catalyst or a chiral transition metal complex could mediate the reaction of a nucleophile with this compound. |
| Chiral Auxiliary | A removable chiral group is attached to the substrate or reagent to direct the stereochemical outcome of the reaction. researchgate.net | A chiral nucleophile, derived from a natural product, could be reacted with this compound, followed by transformation of the chiral moiety. |
| Chiral Reagent | A stoichiometric, enantiomerically pure reagent is used to introduce chirality. york.ac.uk | A chiral borane (B79455) or organometallic reagent could be used to form a new C-C bond at the benzylic position with high stereocontrol. |
Computational Design and Prediction of Novel Catalysts and Reagents
Modern chemistry is increasingly leveraging the power of computational tools to accelerate discovery. acs.org Instead of relying solely on experimental trial-and-error, researchers can now use in silico methods to design and predict the efficacy of new catalysts and reagents before they are ever synthesized in the lab. youtube.com This approach saves significant time and resources.
For reactions involving this compound, computational chemistry can play a pivotal role in several ways:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway for a given transformation. This allows for the identification of transition states and intermediates, providing a deep understanding of how a catalyst facilitates a reaction. researchgate.net
Catalyst Screening: Large virtual libraries of potential catalysts (e.g., ligands for a metal center) can be computationally screened to predict their performance in a specific reaction, such as a cross-coupling reaction at one of the C-Br positions of this compound. acs.org
Predicting Selectivity: Computational models can help predict the chemo-, regio-, and stereoselectivity of a reaction. For example, models could predict which of the two bromine atoms is more likely to react under a given set of catalytic conditions or predict the enantiomeric excess in an asymmetric transformation. acs.org
The integration of quantum mechanics, machine learning, and automated workflows is revolutionizing catalyst design. youtube.com Applying these predictive tools to the functionalization of the this compound scaffold will undoubtedly lead to the discovery of novel, highly efficient, and selective catalysts, making the synthesis of complex derivatives more systematic and predictable.
Exploration of Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more starting materials are combined in a single step to form a product that contains substantial portions of all the reactants. mdpi.com This strategy is prized for its atom economy, step economy, and its ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. mdpi.com
Incorporating a bifunctional or trifunctional building block like this compound into an MCR design offers a powerful avenue for creating novel molecular scaffolds. The reactive benzylic fluoride and aryl bromide sites can participate in a variety of transformations that are staples of MCRs, such as the formation of imines, the Ugi reaction, or the Passerini reaction, followed by subsequent cross-coupling reactions.
For example, one could envision a pseudo-multicomponent reaction where this compound first undergoes a substitution reaction at the benzylic position, and the resulting intermediate is then subjected to a palladium-catalyzed MCR involving one or both of the bromide positions. nih.gov Strategies like the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an amino-azole, an aldehyde, and an isocyanide to build fused imidazole (B134444) rings, could be adapted to use derivatives of this compound. mdpi.com The exploration of such pathways would provide rapid access to complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science, leveraging the unique substitution pattern of the this compound core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
